molecular formula C23H22N2O5 B13372516 N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13372516
M. Wt: 406.4 g/mol
InChI Key: PLXPCTVJFVJIRG-HCUTXMHJSA-N
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Description

N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl groups, an epoxyisoindole core, and a carboxamide functional group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Formation of the epoxyisoindole core: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of methoxyphenyl groups: This step typically involves the use of methoxyphenyl derivatives in a substitution reaction.

    Formation of the carboxamide group: This can be done through an amidation reaction using suitable amine and carboxylic acid derivatives.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .

Chemical Reactions Analysis

N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties .

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

(1S,5S,7R)-N,3-bis(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C23H22N2O5/c1-28-16-7-3-14(4-8-16)24-21(26)19-18-11-12-23(30-18)13-25(22(27)20(19)23)15-5-9-17(29-2)10-6-15/h3-12,18-20H,13H2,1-2H3,(H,24,26)/t18-,19?,20-,23-/m1/s1

InChI Key

PLXPCTVJFVJIRG-HCUTXMHJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2[C@H]3C=C[C@@]4([C@H]2C(=O)N(C4)C5=CC=C(C=C5)OC)O3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3

Origin of Product

United States

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